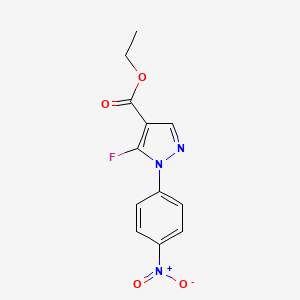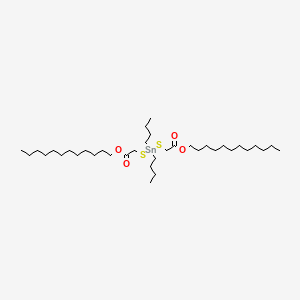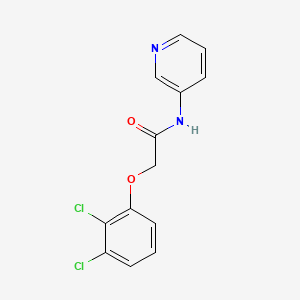
2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL-: is a chemical compound with the molecular formula C8H7Cl2NO2 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves several steps. One common method includes the reaction of 2,3-dichlorophenol with acetic anhydride to form 2,3-dichlorophenoxyacetic acid. This intermediate is then reacted with 3-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Análisis De Reacciones Químicas
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- can be compared with other similar compounds such as:
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-: This compound has additional methoxy groups, which may alter its chemical and biological properties.
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-: The presence of a pyrazole ring in this compound can lead to different reactivity and applications.
The uniqueness of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
25288-50-0 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O2 |
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-4-1-5-11(13(10)15)19-8-12(18)17-9-3-2-6-16-7-9/h1-7H,8H2,(H,17,18) |
Clave InChI |
OKVIMLDADHCXPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


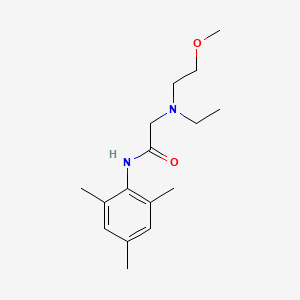
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
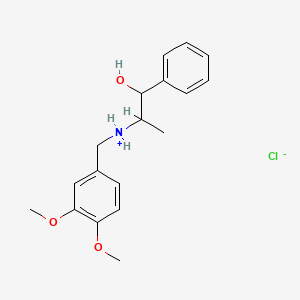
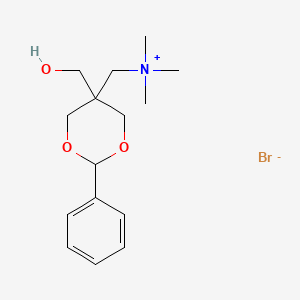
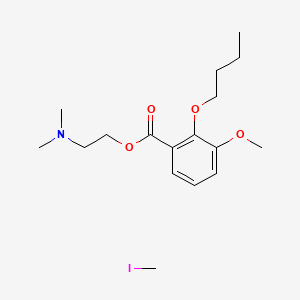

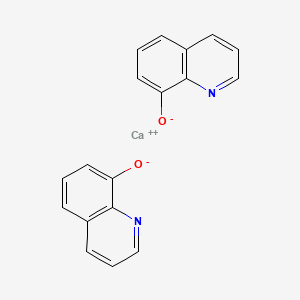
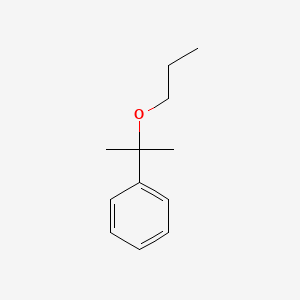
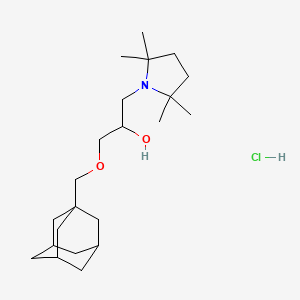
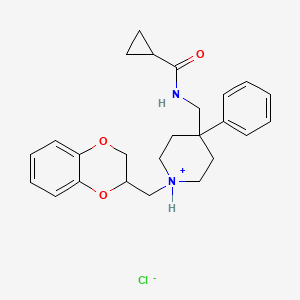
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
